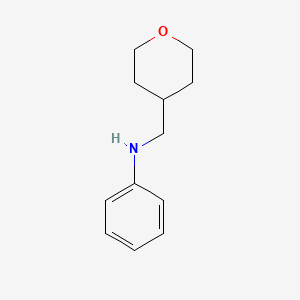

N-(oxan-4-ylmethyl)aniline

Description

N-(oxan-4-ylmethyl)aniline is an aniline derivative featuring a tetrahydropyran-4-ylmethyl substituent attached to the nitrogen atom of the aniline moiety. The oxane (tetrahydropyran) ring introduces steric bulk and electronic modulation due to its oxygen heteroatom, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

N-(oxan-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-12(5-3-1)13-10-11-6-8-14-9-7-11/h1-5,11,13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNRPLMXXSJDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-ylmethyl)aniline typically involves the alkylation of aniline with oxan-4-ylmethyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: N-(oxan-4-ylmethyl)aniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into various amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Nitroaniline derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(oxan-4-ylmethyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Electronic and Steric Effects

- The bulky cyclohexane-like structure may hinder sterically demanding reactions .

- N-(4-methoxybenzyl)aniline : The electron-donating methoxy group on the benzyl substituent enhances resonance stabilization, making the compound more stable under acidic conditions .

- Epoxy-substituted analogs : Oxirane groups introduce electrophilic sites, enabling crosslinking in polymer chemistry .

Solubility and Reactivity

- Hydrophilicity : this compound’s tetrahydropyran group improves water solubility compared to purely aromatic analogs like N-(4-methoxybenzyl)aniline.

- Reactivity : Epoxy-substituted anilines (e.g., CAS 5026-74-4) undergo ring-opening reactions, whereas nitro-substituted derivatives (e.g., CAS 20440-91-9) participate in redox processes .

Biological Activity

N-(oxan-4-ylmethyl)aniline is an organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, exploring its mechanisms of action, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by an oxane (tetrahydrofuran) moiety linked to an aniline structure. The presence of the oxane group enhances the compound's solubility and may influence its interaction with biological targets.

Molecular Formula: CHN

Molecular Weight: 189.25 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It interacts with various molecular targets, including enzymes and receptors, through the formation of covalent bonds. This interaction can lead to alterations in enzyme function and modulation of biological pathways.

- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding: this compound can bind to receptors, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

Anticancer Activity

This compound has also been explored for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells.

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 10.8 |

| MDA-MB-231 (Breast Cancer) | 9.6 |

| HeLa (Cervical Cancer) | 12.5 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound.

| Compound Name | Distinct Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-(oxan-4-ylmethyl)aniline | Fluorine substitution enhances lipophilicity | Increased antimicrobial activity |

| N-(tetrahydro-2H-pyran-4-ylmethyl)aniline | Different ring structure affecting reactivity | Similar anticancer properties |

| N-(oxan-4-ylmethyl)-4-(1H-tetrazol-1-yl)aniline | Tetrazole group addition | Potentially enhanced biological activity |

These comparisons indicate that while structural modifications can influence biological activity, the core oxane-aniline structure remains critical for the observed effects.

Case Studies

- Antimicrobial Efficacy Study: A study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in treated cultures compared to controls, suggesting its potential as an antimicrobial agent.

- Anticancer Mechanism Investigation: Another study focused on the mechanism by which this compound inhibits cancer cell proliferation. It was found to induce apoptosis in A549 cells through the activation of caspase pathways, providing insights into its role as a potential anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.